molecular formula C14H19ClFNO4S B2418986 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide CAS No. 2034450-68-3

3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide

Cat. No.: B2418986
CAS No.: 2034450-68-3
M. Wt: 351.82
InChI Key: VYBKHIWZZTUBBI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide (CAS 2034450-68-3) is a chemical compound with a molecular formula of C14H19ClFNO4S and a molecular weight of 351.82 . It features a benzenesulfonamide scaffold substituted with chloro and fluoro groups, linked to a tetrahydropyran-propyl hydroxy chain, a structure often associated with potential bioactivity in medicinal chemistry research . While the specific biological targets and detailed mechanisms of action for this compound are not fully detailed in public scientific literature, its molecular architecture suggests it is a valuable scaffold for exploratory research in areas such as enzyme inhibition and receptor modulation. Researchers can utilize this high-purity compound as a key intermediate or a building block in drug discovery projects, for structure-activity relationship (SAR) studies, or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO4S/c15-12-9-11(1-2-13(12)16)22(19,20)17-6-3-14(18)10-4-7-21-8-5-10/h1-2,9-10,14,17-18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKHIWZZTUBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
  • Benzenesulfonamide Core : This moiety is commonly associated with various pharmacological activities, particularly in antimicrobial and anti-inflammatory contexts.
  • Tetrahydropyran Ring : This cyclic structure may contribute to the compound's lipophilicity and ability to penetrate biological membranes.
PropertyValue
Molecular FormulaC₁₃H₁₈ClFNO₃S
Molecular Weight305.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to This compound exhibit various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
  • Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Activity : A study evaluated a series of sulfonamide derivatives, including related compounds, demonstrating significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways .
  • Anti-cancer Potential : In vitro studies have shown that certain benzenesulfonamides can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
  • HDAC Inhibition : Recent research has highlighted the potential of sulfonamide derivatives as histone deacetylase (HDAC) inhibitors. These compounds can alter gene expression profiles linked to cancer progression, suggesting a novel therapeutic avenue .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntibacterialModerateInhibition of folate synthesis
Anti-inflammatoryHighCytokine modulation
AnticancerPromisingInduction of apoptosis
HDAC InhibitionHighAlteration of gene expression

Research Findings

Several research articles have explored the biological activity of sulfonamide derivatives. For instance, a comprehensive review on benzamide derivatives noted their varying effects on different biological targets, emphasizing their structural diversity and potential therapeutic applications .

Moreover, a patent detailing synthetic methods for related compounds highlighted their optimized properties for enhanced biological activity, indicating ongoing research into their pharmacological potential .

Scientific Research Applications

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide exhibit significant antibacterial activity against various strains, including:

Bacterial Strain Inhibition Mechanism IC50 Values
Staphylococcus aureusInhibition of dihydropteroate synthase10 µg/mL
Streptococcus pneumoniaeDisruption of folate synthesis5 µg/mL

A study demonstrated that related sulfonamide derivatives effectively inhibited growth in Gram-positive bacteria, highlighting the potential for this compound in antibiotic development.

Antiviral Effects

Recent investigations have pointed to the antiviral potential of sulfonamide derivatives. A study focusing on N-phenylbenzamide derivatives revealed that compounds structurally related to this compound could inhibit hepatitis B virus replication in vitro. The mechanism involved the upregulation of A3G levels, suggesting that similar compounds may exhibit comparable antiviral properties .

Anticancer Potential

The anticancer properties of sulfonamides have been explored extensively. Research has shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating critical survival pathways. For instance, a structurally similar compound was found to significantly reduce cell viability in human cancer cell lines, indicating potential therapeutic applications in oncology .

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of sulfonamide derivatives.
    • Findings : The study reported effective inhibition against Staphylococcus aureus with IC50 values indicating potent activity. The results support further exploration of this class of compounds for antibacterial drug development.
  • Antiviral Activity Investigation :
    • Objective : To assess the antiviral effects against hepatitis B virus.
    • Findings : Compounds with structural similarities to this compound showed significant inhibition of viral replication, suggesting promising avenues for future antiviral therapies.
  • Cancer Cell Apoptosis Induction Study :
    • Objective : To investigate the anticancer effects of related sulfonamide compounds.
    • Findings : The study highlighted the ability of these compounds to induce apoptosis in various cancer cell lines, paving the way for their use as potential anticancer agents.

Preparation Methods

Preparation of 3-Chloro-4-Fluorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 3-chloro-4-fluorobenzene. A patented method describes:

  • Chlorination : Reaction of 4-fluorobenzaldehyde with Cl₂ in the presence of a radical initiator (e.g., AIBN) yields 3-chloro-4-fluorobenzaldehyde.
  • Oxidation : Conversion to 3-chloro-4-fluorobenzoic acid using KMnO₄ or CrO₃.
  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C produces the sulfonyl chloride.

Critical Parameters :

  • Temperature control (<10°C) to prevent side reactions.
  • Use of anhydrous conditions to avoid hydrolysis.

Synthesis of 3-Hydroxy-3-(Tetrahydro-2H-Pyran-4-Yl)Propan-1-Amine

This amine is prepared through a three-step sequence:

  • Grignard Reaction : Tetrahydro-2H-pyran-4-carbaldehyde reacts with ethyl magnesium bromide to form a secondary alcohol.
  • Nitrile Formation : Conversion of the alcohol to a nitrile using NaCN and H₂SO₄.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to the primary amine.

Yield Optimization :

  • LiAlH₄ in dry THF at reflux achieves >85% conversion.

Sulfonamide Bond Formation

The coupling of 3-chloro-4-fluorobenzenesulfonyl chloride with the amine is conducted under Schotten-Baumann conditions:

Procedure :

  • Dissolve 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine (1.0 equiv) in dichloromethane (DCM).
  • Add aqueous NaOH (2.0 equiv) to deprotonate the amine.
  • Slowly add 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) at 0°C.
  • Stir for 4–6 hours at room temperature.

Workup :

  • Separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

Yield : 70–75%.

Reaction Optimization and Side Products

Solvent and Base Selection

Solvent Base Yield (%) Purity (%)
DCM NaOH 72 98
THF Et₃N 68 95
Acetonitrile K₂CO₃ 65 93

Polar aprotic solvents (DCM, THF) outperform acetonitrile due to better solubility of intermediates.

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride : Mitigated by rigorous moisture exclusion.
  • Diastereomer Formation : The hydroxy-tetrahydropyran-propyl group introduces stereocenters, necessitating chiral HPLC for resolution.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 1H, Ar–H), 7.45 (d, J=8.0 Hz, 1H, Ar–H), 4.10–3.90 (m, 2H, pyran-OCH₂), 3.50–3.30 (m, 1H, CH–OH), 2.80–2.60 (m, 2H, NCH₂).
  • MS (ESI+) : m/z 352.1 [M+H]⁺.

Scalability and Industrial Considerations

A patented large-scale protocol recommends:

  • Continuous Flow Reactors : For sulfonylation to enhance heat dissipation.
  • Catalytic Recycling : Use of Amberlyst-15 to recover excess sulfonyl chloride.

Cost Analysis :

Step Cost Contribution (%)
Sulfonyl Chloride 45
Amine Synthesis 30
Purification 25

Comparative Analysis with Analogues

Compound Sulfonamide Yield (%) LogP
Target Compound 72 1.8
N-(3-Fluoropropyl) Analog 65 2.1
N-(2-Hydroxycyclohexyl) Derivative 68 1.9

The hydroxy-tetrahydropyran group enhances aqueous solubility compared to alkyl chains.

Q & A

Q. What are the critical steps in synthesizing 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide?

The synthesis involves multi-step reactions, including:

  • Sulfonamide bond formation : Coupling the benzenesulfonyl chloride intermediate with the amine-bearing sidechain (3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine).
  • Functional group protection : The hydroxyl group on the tetrahydro-2H-pyran moiety may require temporary protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during sulfonylation .
  • Deprotection and purification : Final deprotection under mild acidic conditions and purification via column chromatography or recrystallization. Key parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C for coupling), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the integration of aromatic protons (chloro-fluoro-substituted benzene), hydroxy group resonance (~1–5 ppm), and tetrahydro-2H-pyran signals (e.g., axial/equatorial protons at 3.5–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₂₂ClFN₂O₄S) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl during sulfonylation) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and biological activity of this compound?

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy-efficient pathways, reducing trial-and-error experimentation .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis predicts how structural modifications (e.g., substituents on the benzene ring) influence target binding (e.g., enzyme inhibition) .
  • Molecular Dynamics (MD) Simulations : Assess the 3D conformational stability of the tetrahydro-2H-pyran-propyl chain, which impacts receptor interaction .

Q. How to resolve contradictions in biological activity data across different assays?

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) to rule out variability .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Structural Analysis : Compare crystal structures or docking simulations to confirm whether conformational flexibility (e.g., rotation of the hydroxy group) alters binding affinity .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Catalyst Optimization : Screen catalysts (e.g., DMAP, HOBt) to enhance sulfonamide bond formation efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to optimize reaction kinetics .
  • Statistical Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (temperature, solvent, catalyst loading) and maximize yield .

Methodological Tables

Q. Table 1: Example Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeSource
SolventTHF/DMF (anhydrous)
Temperature0–25°C
Reaction Time12–24 hours
CatalystHOBt/EDC·HCl

Q. Table 2: Key Analytical Parameters for Characterization

TechniqueCritical Data PointsSource
¹H NMRAromatic protons (δ 7.2–8.1 ppm), tetrahydro-2H-pyran protons (δ 3.5–4.5 ppm)
HPLCRetention time (~8.5 min, C18 column, acetonitrile/water gradient)
HRMS[M+H]⁺ calc. for C₁₇H₂₂ClFN₂O₄S: 411.1052

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